molecular formula C14H15BrN2O4S B469054 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide CAS No. 717893-78-2

5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide

Cat. No.: B469054
CAS No.: 717893-78-2
M. Wt: 387.25g/mol
InChI Key: LUUXBTARIQADGH-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a synthetic chemical compound with the molecular formula C14H15BrN2O4S and a molecular weight of 387.25 g/mol.

Preparation Methods

The synthesis of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves several steps. The synthetic route typically starts with the bromination of a suitable precursor, followed by the introduction of the isopropylamino group and the sulfonyl group. The final step involves the formation of the furamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H15BrN2O4SC_{14}H_{15}BrN_{2}O_{4}S and a molar mass of approximately 387.25 g/mol. Its structure features a bromine atom at the 5-position of a furan ring, which is linked to an isopropylamino sulfonyl group attached to a phenyl moiety. The presence of both sulfonamide and furan functional groups suggests potential biological activities, particularly in cancer therapy.

Anticancer Properties

Research indicates that compounds similar to 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth in various models, including multicellular spheroids. This compound may also modulate cellular pathways involved in cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of compounds related to this compound:

  • In vitro Studies : Research has demonstrated that this compound can inhibit specific kinases involved in tumor growth, suggesting its role as a targeted therapy for certain cancers.
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with key proteins involved in cancer progression, further supporting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be compared with other similar compounds, such as:

  • 5-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
  • 5-fluoro-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
  • 5-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide

These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

Biological Activity

5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15BrN2O4S
  • Molecular Weight : 373.25 g/mol

Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinases (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, and survival. Inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the downregulation of key signaling pathways associated with tumor growth and metastasis .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity:

  • Cytokine Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Breast Cancer Model :
    • A study using a murine model of breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumors .
  • Inflammatory Disease Model :
    • In a model for rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced inflammatory markers in serum samples, indicating its potential for managing autoimmune conditions .

Summary of Research Findings

Study FocusFindings
Anticancer ActivityInhibits growth in breast and prostate cancer cell lines; induces apoptosis.
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; decreases joint swelling in arthritis models.

Properties

IUPAC Name

5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S/c1-9(2)17-22(19,20)11-5-3-10(4-6-11)16-14(18)12-7-8-13(15)21-12/h3-9,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUXBTARIQADGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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